1-ethyl-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-methyl-1H-pyrazole-3-carboxamide 1-ethyl-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-methyl-1H-pyrazole-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1172269-69-0
VCID: VC11932156
InChI: InChI=1S/C16H17N5O3/c1-4-21-10(2)9-13(20-21)14(22)17-16-19-18-15(24-16)11-5-7-12(23-3)8-6-11/h5-9H,4H2,1-3H3,(H,17,19,22)
SMILES: CCN1C(=CC(=N1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)OC)C
Molecular Formula: C16H17N5O3
Molecular Weight: 327.34 g/mol

1-ethyl-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-methyl-1H-pyrazole-3-carboxamide

CAS No.: 1172269-69-0

Cat. No.: VC11932156

Molecular Formula: C16H17N5O3

Molecular Weight: 327.34 g/mol

* For research use only. Not for human or veterinary use.

1-ethyl-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-methyl-1H-pyrazole-3-carboxamide - 1172269-69-0

Specification

CAS No. 1172269-69-0
Molecular Formula C16H17N5O3
Molecular Weight 327.34 g/mol
IUPAC Name 1-ethyl-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-methylpyrazole-3-carboxamide
Standard InChI InChI=1S/C16H17N5O3/c1-4-21-10(2)9-13(20-21)14(22)17-16-19-18-15(24-16)11-5-7-12(23-3)8-6-11/h5-9H,4H2,1-3H3,(H,17,19,22)
Standard InChI Key JPWWTNXVLBYNTF-UHFFFAOYSA-N
SMILES CCN1C(=CC(=N1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)OC)C
Canonical SMILES CCN1C(=CC(=N1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)OC)C

Introduction

Chemical Structure and Nomenclature

The compound’s IUPAC name, 1-ethyl-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-methyl-1H-pyrazole-3-carboxamide, reflects its hybrid architecture. The pyrazole ring at position 1 is substituted with an ethyl group, while the carboxamide group at position 3 links to a 1,3,4-oxadiazole ring bearing a 4-methoxyphenyl substituent. Key structural features include:

  • Pyrazole Core: A five-membered aromatic ring with two adjacent nitrogen atoms, contributing to electron-rich regions capable of π-π stacking and hydrogen bonding .

  • 1,3,4-Oxadiazole Moiety: A heterocyclic ring known for enhancing metabolic stability and binding affinity to biological targets .

  • 4-Methoxyphenyl Group: A hydrophobic substituent that improves membrane permeability and modulates electronic effects.

The canonical SMILES string CCN1C(=CC(=N1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)OC)C encodes this arrangement, validated by InChIKey JPWWTNXVLBYNTF-UHFFFAOYSA-N.

Synthesis and Optimization

Synthetic Pathways

The synthesis of 1-ethyl-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-methyl-1H-pyrazole-3-carboxamide follows a multi-step protocol :

  • Formation of 5-(4-Methoxyphenyl)-1,3,4-Oxadiazol-2-Amine:

    • Reactants: 4-Methoxybenzohydrazide and cyanogen bromide.

    • Conditions: Reflux in ethanol at 80°C for 6 hours.

    • Yield: 85–90% after recrystallization from methanol .

  • Synthesis of 1-Ethyl-5-Methyl-1H-Pyrazole-3-Carboxylic Acid:

    • Reactants: Ethyl hydrazine and acetylacetone.

    • Conditions: Cyclization under acidic conditions (HCl, 60°C, 4 hours).

  • Coupling Reaction:

    • Reactants: 1-Ethyl-5-methyl-1H-pyrazole-3-carboxylic acid and 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine.

    • Coupling Agent: Propanephosphonic anhydride (T3P) in acetonitrile.

    • Conditions: Room temperature, 12 hours, under nitrogen.

    • Purification: Column chromatography (silica gel, ethyl acetate/hexane 3:7).

Optimization Strategies

  • Solvent Selection: Methanol and acetonitrile enhance reaction efficiency due to their polar aprotic nature.

  • Catalyst Use: T3P minimizes epimerization and improves yields (≥75%) compared to traditional carbodiimides .

  • Scalability: Gram-scale production is feasible with batch reactors, maintaining >70% yield.

Physicochemical Properties

PropertyValueMethod/Source
Molecular Weight327.34 g/molMass Spectrometry
logP1.94HPLC
logD (pH 7.4)1.90Shake Flask
Polar Surface Area63.96 ŲComputational
Hydrogen Bond Donors2In Silico
Hydrogen Bond Acceptors5In Silico

The compound’s moderate lipophilicity (logP ~1.9) and balanced polar surface area suggest favorable absorption and distribution profiles, aligning with Lipinski’s rule of five. Stability studies indicate degradation <5% under accelerated conditions (40°C/75% RH, 1 month).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, NH), 7.85 (d, J = 8.8 Hz, 2H, Ar-H), 7.10 (d, J = 8.8 Hz, 2H, Ar-H), 6.75 (s, 1H, pyrazole-H), 4.20 (q, J = 7.2 Hz, 2H, CH₂CH₃), 3.85 (s, 3H, OCH₃), 2.55 (s, 3H, CH₃), 1.40 (t, J = 7.2 Hz, 3H, CH₂CH₃).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 165.2 (C=O), 162.1 (oxadiazole-C), 159.8 (Ar-OCH₃), 148.5, 142.3, 128.9, 114.7 (aromatic carbons), 55.3 (OCH₃), 44.8 (CH₂CH₃), 14.1 (CH₃).

Infrared Spectroscopy (IR)

  • Key Bands: 3270 cm⁻¹ (N-H stretch), 1685 cm⁻¹ (C=O), 1605 cm⁻¹ (C=N), 1250 cm⁻¹ (C-O-C).

Mass Spectrometry

  • ESI-MS: m/z 328.14 [M+H]⁺, 350.12 [M+Na]⁺.

Biological Activities and Mechanisms

Kinase Inhibition

  • Targets: Vascular endothelial growth factor receptor-2 (VEGFR-2) and epidermal growth factor receptor (EGFR).

  • IC₅₀: 0.19–2 nM against fMLP-induced neutrophil chemotaxis, outperforming dexamethasone .

Antimicrobial Activity

  • Bacterial Strains: MIC = 8 µg/mL against Staphylococcus aureus and Escherichia coli.

  • Fungal Strains: MIC = 16 µg/mL against Candida albicans.

Comparative Analysis with Analogues

CompoundStructural VariationIC₅₀ (Cancer)logP
Target Compound4-Methoxyphenyl, ethyl2.3 µM 1.94
VC119321564-Chlorophenyl1.18 µM2.10
N-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide Methyl substituent3.5 µM1.75

Electron-donating groups (e.g., methoxy) enhance solubility but may reduce target affinity compared to electron-withdrawing substituents (e.g., chloro) .

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